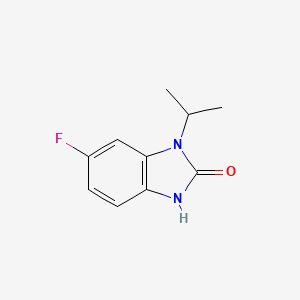
6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
概要
説明
6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic organic compound belonging to the benzodiazole family This compound is characterized by the presence of a fluorine atom at the 6th position, an isopropyl group at the 1st position, and a dihydro-1,3-benzodiazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of an appropriate ortho-substituted aniline derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzodiazole core.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Isopropylation: The isopropyl group can be introduced via alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzodiazole ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodiazoles.
科学的研究の応用
6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Its stability and reactivity profile make it useful in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound can modulate receptor activity, leading to altered neurotransmission. The fluorine atom enhances the compound’s binding affinity and selectivity, while the isopropyl group influences its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the fluorine atom, resulting in different electronic properties and biological activity.
6-chloro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: The chlorine atom provides different reactivity and pharmacological profiles compared to the fluorine analog.
6-fluoro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: The methyl group instead of the isopropyl group alters the compound’s steric and electronic characteristics.
Uniqueness
6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the combination of the fluorine atom and the isopropyl group, which together enhance its binding affinity, selectivity, and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
5-fluoro-3-propan-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHPRAYWLYMDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)
![4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579285.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2579287.png)
![N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)



![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)
![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2579297.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2579298.png)
![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)
![2-[2-(4-ethylanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2579301.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)

